
N'-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-phenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-phenylacetohydrazide is a synthetic organic compound characterized by its unique structure, which includes a pyran ring, an acetyl group, and a phenylacetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-phenylacetohydrazide typically involves the following steps:
Formation of the Pyran Ring: The pyran ring is synthesized through a cyclization reaction involving appropriate precursors such as acetylacetone and ethyl acetoacetate under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Hydrazide Formation: The phenylacetohydrazide moiety is formed by reacting phenylacetic acid hydrazide with the pyran derivative under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hydrazides or other derivatives.
科学的研究の応用
Chemistry
In organic synthesis, N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-phenylacetohydrazide is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its pharmacological properties. Its derivatives are tested for their efficacy in treating various diseases, including bacterial infections and cancer. The hydrazide moiety is particularly important for its ability to form stable complexes with metal ions, which can enhance its biological activity.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. For example, it can be incorporated into polymers to modify their thermal and mechanical properties.
作用機序
The mechanism by which N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-phenylacetohydrazide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its antimicrobial and anticancer activities.
Metal Chelation: The hydrazide group can chelate metal ions, which can disrupt metal-dependent biological processes in microorganisms or cancer cells.
DNA Interaction: The compound can intercalate into DNA, disrupting its replication and transcription processes, leading to cell death.
類似化合物との比較
Similar Compounds
- N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(2,4-dichlorophenoxy)acetohydrazide
- N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetohydrazide
Uniqueness
N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-phenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it more suitable for certain applications.
特性
分子式 |
C16H16N2O4 |
|---|---|
分子量 |
300.31 g/mol |
IUPAC名 |
N'-(3-acetyl-6-methyl-4-oxopyran-2-yl)-2-phenylacetohydrazide |
InChI |
InChI=1S/C16H16N2O4/c1-10-8-13(20)15(11(2)19)16(22-10)18-17-14(21)9-12-6-4-3-5-7-12/h3-8,18H,9H2,1-2H3,(H,17,21) |
InChIキー |
XAWBWFXFYDMCEX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=C(O1)NNC(=O)CC2=CC=CC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


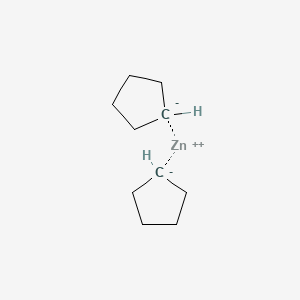
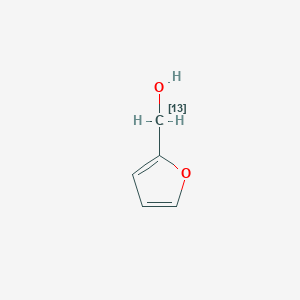
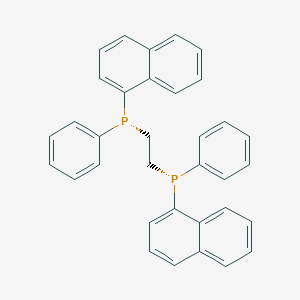
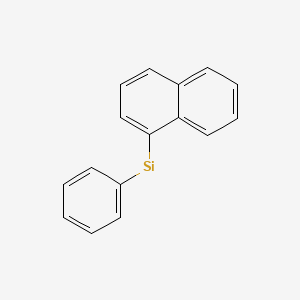
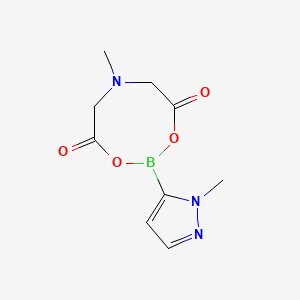

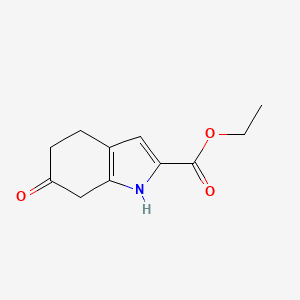

![2-{[(4E)-1-(4-ethoxyphenyl)-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12055054.png)
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12055058.png)
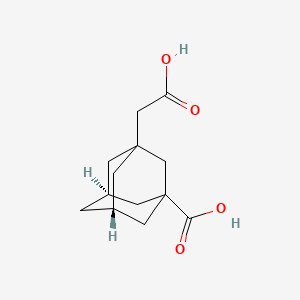
![(1S,3AS)-1-(5H-dibenzo[b,f]azepin-5-yl)-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaphosphole](/img/structure/B12055071.png)
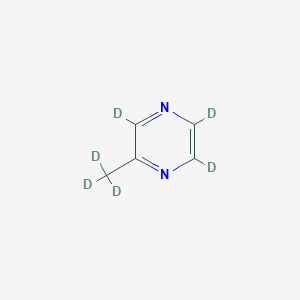
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12055078.png)
